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N-(Deoxyguanosin-8-yl)-1-aminopyrene - 85989-43-1

N-(Deoxyguanosin-8-yl)-1-aminopyrene

Catalog Number: EVT-1197028
CAS Number: 85989-43-1
Molecular Formula: C26H22N6O4
Molecular Weight: 482.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-(Deoxyguanosin-8-yl)-1-aminopyrene is primarily derived from environmental pollutants, particularly from combustion processes that release polycyclic aromatic hydrocarbons. It falls under the classification of DNA adducts, which are compounds formed when reactive chemicals bind covalently to DNA, potentially leading to mutagenic effects .

Synthesis Analysis

The synthesis of N-(Deoxyguanosin-8-yl)-1-aminopyrene typically involves the reaction of 1-aminopyrene with deoxyguanosine. This process can be facilitated using an activated form of 1-aminopyrene, such as N-acetoxy-1-aminopyrene. The reaction conditions often require careful control due to the carcinogenic nature of the starting materials.

Synthetic Routes

  1. Activation of 1-Aminopyrene: The use of N-acetoxy derivatives enhances reactivity.
  2. Reaction with Deoxyguanosine: The activated 1-aminopyrene reacts with the guanine base in deoxyguanosine to form the adduct.
  3. Purification: The resulting product is purified using chromatographic techniques to isolate N-(Deoxyguanosin-8-yl)-1-aminopyrene from unreacted materials and by-products.

The synthesis is generally conducted in specialized laboratories equipped for handling hazardous substances and may involve various solvents and temperatures to optimize yield and purity .

Molecular Structure Analysis

The molecular structure of N-(Deoxyguanosin-8-yl)-1-aminopyrene can be described as a complex arrangement where the 1-aminopyrene moiety is covalently bonded to the C8 position of deoxyguanosine.

Structural Features

  • Molecular Formula: C17H20N6O5
  • Molecular Weight: Approximately 388.38 g/mol
  • Key Bonds: The structure features a significant covalent bond between the amino group of 1-aminopyrene and the C8 carbon of guanine.

Computational chemistry techniques have been employed to analyze its conformation and stability, revealing insights into how this adduct interacts with DNA during replication and repair processes .

Chemical Reactions Analysis

N-(Deoxyguanosin-8-yl)-1-aminopyrene participates in several chemical reactions that are crucial for understanding its behavior in biological systems.

Types of Reactions

  1. Oxidation: This may lead to oxidized derivatives, altering its reactivity.
  2. Reduction: Reduction reactions can modify the aminopyrene moiety, affecting its interaction with DNA.
  3. Substitution: Substitution reactions can occur at various reactive sites on the molecule, influencing its mutagenic potential.

These reactions are essential for understanding how N-(Deoxyguanosin-8-yl)-1-aminopyrene might lead to mutations or other forms of DNA damage .

Mechanism of Action

The mechanism by which N-(Deoxyguanosin-8-yl)-1-aminopyrene exerts its biological effects involves several key processes:

Interaction with DNA

N-(Deoxyguanosin-8-yl)-1-aminopyrene forms a stable covalent bond at the C8 position of guanine, disrupting normal DNA structure and function. This interaction can lead to:

  • Replication Blockage: DNA polymerases may stall at or near the adduct site, triggering cellular responses such as DNA repair mechanisms or apoptosis.
  • Mutations: Misincorporation of nucleotides during replication can result in mutations, particularly frameshift mutations involving deletion events.

Studies have shown that the type and frequency of mutations depend on various factors, including surrounding DNA sequence context and cellular repair mechanisms .

Physical and Chemical Properties Analysis

N-(Deoxyguanosin-8-yl)-1-aminopyrene exhibits several notable physical and chemical properties:

Key Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: Stability can vary based on environmental conditions; exposure to light or heat may induce degradation.

Quantitative analyses reveal that this compound has significant genotoxicity, which is critical for assessing its impact on living organisms .

Applications

N-(Deoxyguanosin-8-yl)-1-aminopyrene has diverse applications across various scientific fields:

Research Applications

  1. Chemistry: Understanding chemical properties and reactivity patterns of DNA adducts.
  2. Biology: Investigating biological effects related to DNA damage and repair mechanisms.
  3. Medicine: Exploring potential therapeutic interventions targeting DNA damage pathways.
  4. Environmental Science: Assessing genotoxicity associated with environmental pollutants.

This compound serves as a model system for studying mutagenesis and cancer biology, providing insights into how environmental factors contribute to genetic alterations .

Chemical Structure and Formation of N-(Deoxyguanosin-8-yl)-1-aminopyrene

Structural Characterization of Deoxyguanosin-8-yl-1-aminopyrene Adducts

N-(Deoxyguanosin-8-yl)-1-aminopyrene (designated dG(AP) or C8-AP-dG) is a major DNA adduct arising from covalent bonding between the C8 position of deoxyguanosine and the amino group of 1-aminopyrene. This linkage results in a bulky, planar polycyclic aromatic system attached to the purine base. Nuclear magnetic resonance (NMR) studies in duplex DNA reveal that the aminopyrene moiety adopts an intercalated conformation between flanking base pairs, with the modified guanine rotated into the major groove (syn glycosidic bond conformation). This base-displaced intercalation causes significant helical distortion, including:

  • Displacement of the modified guanine and its paired cytosine into the major groove
  • Local unwinding and bending of the DNA helix
  • Disruption of Watson-Crick hydrogen bonding at the adduct site [4]

The syn glycosidic torsion angle (≈90°) positions the aminopyrene ring system inside the helix, stabilized by π-stacking with adjacent bases. This conformation contrasts sharply with canonical B-form DNA and influences biological outcomes such as replication fidelity and repair susceptibility (Table 1).

Table 1: Structural Parameters of Deoxyguanosin-8-yl-1-aminopyrene in Duplex DNA

ParameterValue/CharacteristicMethod of Determination
Glycosidic Bond Anglesyn conformation (≈90°)NMR spectroscopy
Aminopyrene OrientationIntercalated between flanking base pairsNMR & molecular modeling
Paired Base (Cytosine)Displaced toward major grooveNMR chemical shifts
Helical DistortionLocal unwinding & bendingMolecular dynamics simulation
Thermal StabilityVariable (sequence-dependent)UV melting studies

Metabolic Activation Pathways of 1-Nitropyrene to Deoxyguanosin-8-yl-1-aminopyrene

Deoxyguanosin-8-yl-1-aminopyrene originates from the environmental carcinogen 1-nitropyrene (1-NP), a nitrated polycyclic aromatic hydrocarbon prevalent in diesel exhaust, grilled foods, and urban air pollution. Metabolic activation proceeds through a well-defined nitroreduction pathway:

  • Initial Reduction: Cytosolic NADPH-dependent nitroreductases (e.g., cytochrome P450 reductase, NAD(P)H:quinone oxidoreductase) convert 1-nitropyrene to 1-nitrosopyrene
  • N-Hydroxy Intermediate Formation: Further reduction yields the highly reactive N-hydroxy-1-aminopyrene
  • DNA Adduction: N-hydroxy-1-aminopyrene undergoes acid-catalyzed heterolysis or enzymatic esterification (e.g., sulfotransferases, acetyltransferases) to generate nitrenium ion (1-AP⁺), which attacks the C8 position of guanine via electrophilic addition [7] [9]

This pathway is conserved across mammalian systems, including human bronchial and renal tissues. Notably, intestinal microbiota contribute significantly to 1-NP activation, as demonstrated by higher adduct levels in conventional rats versus germ-free models. The resulting dG(AP) adduct is exceptionally stable in vivo, persisting in tissues and enabling cumulative genotoxic damage [9].

Comparative Analysis of Deoxyguanosin-8-yl-1-aminopyrene with Other C8-Guanine Adducts

C8-guanine adducts represent a major class of DNA lesions induced by aromatic amines and nitroaromatics. dG(AP) shares structural similarities with adducts derived from 2-aminofluorene (AF) and N-acetyl-2-aminofluorene (AAF) but exhibits distinct biophysical and biological behaviors:

  • Conformational Flexibility: Unlike the minor-groove-aligned AF-dG adduct, dG(AP) adopts a base-displaced intercalated structure similar to AAF-dG. However, aminopyrene’s larger surface area enhances π-stacking interactions, increasing thermal stability in specific sequence contexts [4]
  • Mutagenic Spectrum: dG(AP) predominantly induces G→T transversions in mammalian cells (≈60-80% of mutations), resembling AF/AAF adducts. However, its mutation frequency (3-10%) is generally lower than AAF-dG under comparable conditions [2]
  • Sequence Context Sensitivity: dG(AP) mutagenesis is highly sequence-dependent. In repetitive 5'-CpG-3' sequences, mutation frequencies rise to ≈8% (vs. ≈3% in non-repetitive contexts). Remarkably, 5-methylcytosine (5-MeC) adjacent to dG(AP) enhances mutagenicity by >50% and shifts the spectrum toward G→A transitions in human cells (Table 2) [2] [10]
  • Repair Resistance: dG(AP) exhibits moderate resistance to nucleotide excision repair (NER) due to its partially base-paired intercalated structure. This contrasts with highly NER-susceptible adducts like benzo[a]pyrene diol epoxide-dG (BPDE-dG) and highly resistant adducts like dibenzo[a,l]pyrene-dA [6] [8]

Table 2: Mutational Spectra of Deoxyguanosin-8-yl-1-aminopyrene in Mammalian Cells

Sequence ContextMutation FrequencyDominant Mutation(s)Cell Type
5'-CGC GCG-3' (repetitive)≈8%G→T transversion (≈70%)Simian kidney (COS-7)
5'-GTG CGT GTT TGT-3'≈5-6%G→T (≈50%), G→A (≈30%)Simian kidney (COS-7)
5'-GTG mCGT GTT TGT-3'≈10-11%G→A (≈45%), G→T (≈35%)Human embryonic kidney (293T)
5'-CCATCGCTACC-3'<3%G→T transversion (≈80%)Simian kidney (COS-7)

mC = 5-methylcytosine

Structural Determinants of Mutagenicity: The intercalated aminopyrene ring in dG(AP) creates a rigid barrier to replicative DNA polymerases. Translesion synthesis (TLS) polymerases—particularly Pol η and Pol κ—facilitate bypass in vitro, often incorporating adenine or cytosine opposite the lesion. Adenine misinsertion (leading to G→T transversions) dominates in non-methylated sequences, while 5-MeC adjacent to dG(AP) promotes tautomeric shifts or altered polymerase fidelity favoring G→A transitions [10]. This context-dependent mutagenicity underscores why dG(AP) in methylated p53 codon 273 (5'-GTGmCGT-3') may contribute to tumorigenesis.

Properties

CAS Number

85989-43-1

Product Name

N-(Deoxyguanosin-8-yl)-1-aminopyrene

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(pyren-1-ylamino)-1H-purin-6-one

Molecular Formula

C26H22N6O4

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C26H22N6O4/c27-25-30-23-22(24(35)31-25)29-26(32(23)19-10-17(34)18(11-33)36-19)28-16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)21(14)20(12)13/h1-9,17-19,33-34H,10-11H2,(H,28,29)(H3,27,30,31,35)/t17-,18+,19+/m0/s1

InChI Key

QBMJHUSBJZIUSS-IPMKNSEASA-N

SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O

Synonyms

1-Aminopyrene-N-(2’-deoxyguanosin-8-yl);

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)N=C(N3)N)N=C2NC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)N=C(N3)N)N=C2NC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)CO)O

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